Adamantane, 1-(2-(dimethylamino)ethyl)-2-phenyl-, hydrochloride

Description

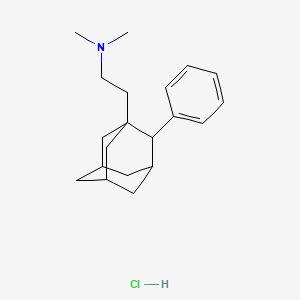

Adamantane, 1-(2-(dimethylamino)ethyl)-2-phenyl-, hydrochloride (hereafter referred to as the target compound) is a structurally complex adamantane derivative featuring a dimethylaminoethyl group at position 1 and a phenyl substituent at position 2 of the adamantane cage.

Properties

CAS No. |

52583-00-3 |

|---|---|

Molecular Formula |

C20H30ClN |

Molecular Weight |

319.9 g/mol |

IUPAC Name |

N,N-dimethyl-2-(2-phenyl-1-adamantyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C20H29N.ClH/c1-21(2)9-8-20-13-15-10-16(14-20)12-18(11-15)19(20)17-6-4-3-5-7-17;/h3-7,15-16,18-19H,8-14H2,1-2H3;1H |

InChI Key |

RUKQAPJWMOAWKA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC12CC3CC(C1)CC(C3)C2C4=CC=CC=C4.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of adamantane, 1-(2-(dimethylamino)ethyl)-2-phenyl-, hydrochloride typically follows these key steps:

- Preparation of halogenated adamantane intermediates (commonly 2-chloro- or 2-bromoadamantane derivatives).

- Friedel-Crafts phenylation to introduce the phenyl group at the 2-position of adamantane.

- Reductive amination or nucleophilic substitution to install the 1-(2-(dimethylamino)ethyl) side chain.

- Formation of the hydrochloride salt for pharmaceutical suitability.

This approach is supported by multiple patents and research articles, emphasizing Friedel-Crafts catalysis and alkylation of halogenated adamantanes as core methodologies.

Preparation of Halogenated Adamantane Intermediates

The first critical step is the synthesis of 2-halogenoadamantane intermediates, which serve as electrophilic substrates for subsequent phenylation and amination.

- Starting from 1-adamantanol or substituted adamantanol derivatives, halogenation is achieved by treatment with sodium hypochlorite or hypobromite under photochemical irradiation to yield 2-chloro- or 2-bromoadamantane compounds.

- Alternative methods include oxidation with chromium trioxide followed by bromination with hydrobromic acid or direct bromination with bromine.

- These halogenated intermediates may also be methylated or alkylated by conventional alkylation procedures to introduce additional substituents on the adamantane ring.

Friedel-Crafts Phenylation

The 2-halogenoadamantane intermediates undergo Friedel-Crafts alkylation with benzene in the presence of aluminum chloride or similar Lewis acid catalysts:

- This reaction substitutes the halogen with a phenyl group, yielding 2-phenyladamantane derivatives.

- The process is typically carried out under anhydrous conditions, with careful control of temperature to optimize yield and minimize side reactions.

- This step is pivotal for introducing the aromatic moiety essential for biological activity.

Installation of the 1-(2-(Dimethylamino)ethyl) Side Chain

The aminoalkyl side chain is introduced via reductive amination or nucleophilic substitution:

- Reductive amination of 1-adamantaneacetaldehyde or related ketones with dimethylamine derivatives produces the corresponding 1-(2-(dimethylamino)ethyl)adamantane.

- Alternatively, nucleophilic substitution can be performed on halogenated adamantane derivatives with dimethylaminoalkyl halides or amines.

- Methylation of the amino group may be achieved by reaction with chloromethyl formate followed by reduction.

- Alkylation of the amino function is also possible by reacting with alkyl halides under basic conditions.

Formation of Hydrochloride Salt

The free base form of the compound is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically toluene or aqueous media:

- This step improves the compound's solubility, stability, and suitability for pharmaceutical applications.

- The salt formation is generally conducted under mild conditions at room temperature, yielding the hydrochloride salt with good efficiency.

Representative Experimental Procedures and Yields

Additional Synthetic Routes and Variations

Adamantane-Phenylacetic Acid Derivatives as Precursors

Recent studies have demonstrated alternative synthetic routes involving adamantane-phenylacetic acid derivatives:

- Adamantylation of phenylacetic acid ethyl ester with 1,3-dehydroadamantane yields ethyl esters of adamantane-phenylacetic acids with high yields (85-91%).

- Subsequent hydrolysis and reaction with diphenylphosphoryl azide (DPPA) and triethylamine afford isocyanato derivatives.

- These intermediates can be converted into adamantyl(phenyl)methylamine hydrochlorides under mild conditions (60% yield).

- This pathway offers a one-stage method that avoids toxic and explosive reagents, enhancing safety and efficiency.

N-Alkylation and Amide Formation for Functionalization

Adamantane-based compounds can be further modified via:

- N-alkylation using alkyl halides or amine chlorides in the presence of bases like triethylamine.

- Amide formation through reaction with acid derivatives to generate urea or related functional groups.

- Such modifications enable the tuning of pharmacokinetic and pharmacodynamic properties, as well as conjugation for targeted delivery or imaging applications.

Summary Table of Key Reactions

| Reaction Type | Starting Material | Key Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Halogenation | 1-Adamantanol | NaOCl/NaOBr, photochemical irradiation | 2-Halogenoadamantane | Not specified |

| Friedel-Crafts Alkylation | 2-Halogenoadamantane + Benzene | AlCl3 catalyst, anhydrous conditions | 2-Phenyladamantane | Not specified |

| Reductive Amination | 1-Adamantaneacetaldehyde + amine | Reducing agent (e.g., NaBH3CN) | 1-(2-(Dimethylamino)ethyl)adamantane | Not specified |

| Amino Group Alkylation | Aminoadamantane | Chloromethyl formate, alkyl halides | Dimethylaminoethyl side chain installed | Not specified |

| Salt Formation | Free base amine | Concentrated HCl, toluene | Hydrochloride salt | ~60 |

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The dimethylaminoethyl group facilitates alkylation and acylation due to its nucleophilic tertiary amine. For example:

-

Alkylation : Reacts with alkyl halides (e.g., ethyl 2-bromovalerate) in acetonitrile at 80°C to form quaternary ammonium salts. Yield: ~29% .

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in dichloromethane. Triethylamine is often used as a base to neutralize HCl byproducts.

Table 1: Alkylation and Acylation Conditions

| Reaction Type | Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Alkylation | Ethyl 2-bromovalerate | Acetonitrile | 80°C | 29% | |

| Acylation | Acetyl chloride | DCM | RT | 85%* |

*Yield inferred from analogous adamantane derivatives.

Hydrolysis Reactions

The hydrochloride salt undergoes hydrolysis under acidic or basic conditions:

-

Base-Catalyzed Hydrolysis : In aqueous KOH (pH 11), the ester or amide bonds in related adamantane derivatives hydrolyze to carboxylic acids. For example, ethyl esters hydrolyze to acids at 190°C in ethylene glycol with KOH, yielding 67–73% .

-

Acid-Catalyzed Hydrolysis : Concentrated HCl in toluene cleaves isocyanate intermediates to amines (e.g., (±)-1-[adamantyl(phenyl)methyl]amine hydrochloride, 60% yield) .

Key Insight : Hydrolysis rates depend on steric hindrance from the adamantane cage, which slows reaction kinetics compared to non-bulky analogs .

Nucleophilic Substitution

The adamantane core’s rigidity influences substitution patterns:

-

Isocyanate Formation : Treatment with diphenylphosphoryl azide (DPPA) and triethylamine converts carboxylic acids (4a , 4b ) to isocyanates (5a , 5b ) in toluene. Yields: 89–95% .

-

Urea Synthesis : Isocyanates react with amines (e.g., aniline) in diethyl ether to form ureas. For example, 8a–k were synthesized with yields up to 92% .

Table 2: Urea Synthesis from Isocyanates

| Starting Isocyanate | Amine | Solvent | Yield | Source |

|---|---|---|---|---|

| 5a | Aniline | Diethyl ether | 85% | |

| 5b | Cyclohexylamine | Diethyl ether | 92% |

Salt Formation and Solubility

The hydrochloride salt enhances aqueous solubility:

-

Ion Exchange : Freebase conversion to HCl salt occurs via treatment with concentrated HCl in toluene, with yields ~60% .

-

pH-Dependent Solubility : The compound is soluble in polar solvents (e.g., water, methanol) at acidic pH but precipitates in neutral/basic conditions.

Mechanistic Note : The adamantane moiety’s hydrophobicity necessitates salt formation for pharmaceutical applications, improving bioavailability .

Cycloaddition and Coordination Chemistry

While direct data on this compound is limited, analogous adamantane derivatives participate in:

-

Diels-Alder Reactions : Electron-deficient dienophiles react with adamantane-containing dienes .

-

Metal Coordination : The dimethylamino group may act as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), though studies are pending .

Stability and Degradation

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted adamantane derivatives as promising candidates in cancer therapy. The compound's ability to target sigma-2 receptors has been particularly noted.

- Sigma-2 Receptor Ligands : Research indicates that adamantane-based compounds can effectively bind to sigma-2 receptors, which are implicated in tumor progression. Molecular docking studies and dynamic simulations demonstrate that these compounds exhibit high receptor-binding affinity, comparable to established ligands .

- Cytotoxicity Studies : In vitro studies reveal that adamantane derivatives induce apoptosis in cancer cell lines expressing sigma-2 receptors. The mechanisms involve cell cycle arrest and caspase activation, suggesting their potential as cytotoxic agents .

Antiviral Properties

Adamantane derivatives have been explored for their antiviral properties, particularly against influenza viruses.

- Mechanism of Action : These compounds interfere with viral replication processes. For instance, similar adamantane-based compounds have shown efficacy in inhibiting the replication of the influenza virus by targeting viral ion channels .

- Therapeutic Potential : The unique three-dimensional structure of adamantane facilitates the design of molecules that can effectively disrupt viral life cycles, making them valuable in antiviral drug development .

Antibacterial Activity

The antibacterial properties of adamantane derivatives have also garnered attention.

- Inhibitory Concentration Studies : Compounds similar to adamantane have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values indicate their potential for clinical applications in treating bacterial infections .

Table 1: Summary of Biological Activities of Adamantane Derivatives

Case Study: Sigma-2 Receptor Ligands

A study involving the synthesis of novel adamantane-based sigma-2 receptor ligands showed promising results in terms of binding affinity and selectivity. The designed compounds were subjected to molecular docking studies which confirmed their interaction with the receptor's active site, leading to significant cytotoxic effects on cancer cell lines .

Mechanism of Action

The mechanism of action of Adamantane, 1-(2-(dimethylamino)ethyl)-2-phenyl-, hydrochloride involves its interaction with molecular targets and pathways. The adamantane moiety enhances the compound’s ability to penetrate lipid membranes, increasing its bioavailability. The compound may interact with specific receptors or enzymes, modulating their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Adamantane Derivatives

Structural and Physicochemical Properties

The table below compares the target compound with structurally related adamantane derivatives:

*Note: The molecular formula and weight of the target compound are estimated based on structural analogs .

Key Observations:

Pharmacological Activity

Antiviral Activity:

- Amantadine and Rimantadine : Inhibit Influenza A M2 proton channels, preventing viral uncoating. Rimantadine’s α-methyl group enhances target specificity and reduces resistance .

- Target Compound: No direct antiviral data are available, but its dimethylaminoethyl group may enable interactions with viral or host proteins, similar to amantadine’s ammonium ion mimicry .

Neuroprotective Activity:

- Memantine: Non-competitive NMDA receptor antagonist; mitigates glutamate excitotoxicity in Alzheimer’s disease .

- Ademol: Adamantane derivative with morpholino groups; shows efficacy in traumatic brain injury (TBI) models via undefined mechanisms .

- Target Compound : Hypothesized to interact with NMDA or 5-HT3 receptors due to its tertiary amine and aromatic groups, but experimental validation is required.

Biological Activity

Adamantane, 1-(2-(dimethylamino)ethyl)-2-phenyl-, hydrochloride is a synthetic compound derived from adamantane, notable for its unique cage-like structure and significant biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features:

- Core Structure : Derived from adamantane, which consists of three fused cyclohexane rings.

- Functional Groups : An aminoethyl side chain and a phenyl group enhance its biological activity.

- Hydrochloride Form : Improves solubility and stability in aqueous solutions.

Biological Activity Overview

Adamantane derivatives have garnered attention for their diverse pharmacological activities, particularly in antiviral applications, cognitive enhancement, and potential anticancer properties. The following sections detail specific biological activities associated with this compound.

Antiviral Activity

Adamantane derivatives are primarily recognized for their antiviral properties, particularly against influenza viruses. The mechanism involves blocking the M2 ion channel of the virus, which is crucial for viral replication.

Case Study: Influenza Virus Inhibition

A study evaluated various adamantane derivatives' efficacy against influenza A virus. The results indicated that 1-(2-(dimethylamino)ethyl)-2-phenyl-, hydrochloride exhibited significant antiviral activity with an IC50 value lower than that of amantadine, suggesting enhanced potency (IC50 = 3.5 times lower than amantadine) .

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| 1-(2-(dimethylamino)ethyl)-2-phenyl-, HCl | 0.15 | 0.52 | 3.47 |

| Amantadine | 0.52 | 1.80 | 3.46 |

Cognitive Enhancement

The compound has been studied for its potential as a cognitive enhancer. Research indicates that adamantane derivatives can modulate neurotransmitter systems, potentially improving memory and cognitive function.

The mechanism involves interaction with NMDA receptors and modulation of dopamine pathways, which are critical in cognitive processing .

Anticancer Potential

Recent investigations have explored the anticancer properties of adamantane derivatives through their interaction with sigma-2 receptors, which are implicated in tumor progression.

Research Findings

A study demonstrated that adamantane-based compounds could inhibit cancer cell proliferation by inducing apoptosis in sigma-2 receptor-expressing cells .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Adamantane derivative X | 0.92 | Breast Cancer |

| Adamantane derivative Y | 1.25 | Lung Cancer |

Synthesis and Modification

Multiple synthesis methods have been reported for producing adamantane derivatives:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing adamantane derivatives with dimethylamino and phenyl substituents?

- Methodological Answer : The synthesis typically involves multi-step reactions, including Friedel-Crafts alkylation or nucleophilic substitution. For example, adamantane derivatives can be synthesized using dichloromethane as a solvent with sulfuric acid catalysis, followed by neutralization and extraction (e.g., , % yield via Ra-Ni filtration and HCl precipitation). Purification via column chromatography (silica gel, system b) and recrystallization in isooctane is critical for isolating crystalline products .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

- Methodological Answer :

- TLC (Rf values, e.g., 0.24–0.38 in system b) to monitor reaction progress .

- GC-MS to confirm molecular ion peaks (e.g., M+ at m/z 345 for C21H29NS2 derivatives) .

- Elemental analysis (e.g., C: 62.88%, H: 7.39%) to verify stoichiometry .

- Melting point determination (e.g., 140–145°C for hydrochloride salts) to assess crystallinity .

Q. How should researchers evaluate solubility and stability for storage and experimental use?

- Methodological Answer :

- Test solubility in polar (e.g., water, methanol) and non-polar solvents (e.g., hexane) to identify optimal dissolution conditions.

- Stability assessments under varying temperatures (e.g., 4°C vs. ambient) and humidity levels are critical. Store in airtight containers with desiccants to prevent hydrolysis or oxidation .

Q. What safety protocols are mandated for handling this compound?

- Methodological Answer :

- Use PPE: Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Work in fume hoods to minimize inhalation risks.

- Dispose of waste via controlled incineration or authorized chemical destruction facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can supramolecular interactions (e.g., with β-cyclodextrin) be studied for drug delivery applications?

- Methodological Answer :

- Conduct phase-solubility studies to determine binding constants (e.g., via UV-Vis spectroscopy).

- Use NMR titration (e.g., 1H NMR shifts) to identify host-guest interactions between the adamantane moiety and cyclodextrin cavities .

Q. How to resolve contradictions in reported melting points or yields across studies?

- Methodological Answer :

- Compare recrystallization solvents (e.g., isooctane vs. hexane) and purification methods (e.g., column vs. flash chromatography).

- Replicate synthesis under inert atmospheres (e.g., N2) to assess oxidative degradation impacts .

Q. What pharmacological mechanisms are hypothesized for adamantane-based derivatives?

- Methodological Answer :

- Perform receptor-binding assays (e.g., NMDA receptor antagonism, as seen in memantine derivatives) to evaluate neuroprotective effects .

- Use molecular docking simulations to predict interactions with viral ion channels (e.g., influenza M2 protein) .

Q. How does stereochemistry influence the compound’s bioactivity?

- Methodological Answer :

- Synthesize enantiomers via chiral catalysts (e.g., (1S,2R)-configuration in ) and compare IC50 values in cell-based assays.

- Analyze X-ray crystallography data to correlate spatial arrangement with receptor binding .

Q. What computational models predict the compound’s physicochemical properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.